N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
The compound is a derivative of chlorophenyl compounds . Chlorophenyl compounds are generally colorless or white solids . They are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds often includes a central CNOS chromophore that forms a dihedral angle with the N-bound 3-chlorophenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often include a molecular weight around 232.666 , and they are usually solids at room temperature .Scientific Research Applications
Chemical Synthesis and Compound Formation
- N,N-Dimethylbenzenesulfonamide, a related compound, can be converted to ortho-lithiosulfonamide, which then forms various derivatives such as a carbinol, an imine, an amide, and an acid. This process demonstrates the compound's potential in synthesizing diverse chemical structures (Watanabe et al., 1969).
Supramolecular Architecture
- The molecular structures and supramolecular architectures of closely related N-aryl-2,5-dimethoxybenzenesulfonamides are studied for understanding various weak intermolecular interactions. These studies are crucial in the development of novel pharmacophores (Shakuntala et al., 2017).
Biological Screening and Enzyme Inhibition
- Synthesized derivatives of N-dimethylphenyl substituted benzenesulfonamides, including compounds related to N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide, show moderate to good activities against Gram-negative & Gram-positive bacteria and potential in enzyme inhibition (Aziz‐ur‐Rehman et al., 2014).
Antibacterial and α-Glucosidase Inhibition Studies
- Certain N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, similar to the compound , show significant antibacterial activities and α-glucosidase inhibition, indicating their potential in medicinal chemistry (Abbasi et al., 2016).
Oxidative Reactivity
- Studies on tosyl derivatives of iodylaniline and iodylphenol, related to this compound, focus on their oxidative reactivity, providing insights into their potential applications in organic synthesis (Mailyan et al., 2009).
Computational Study for Structural Characterization
- Computational analysis of sulfonamide molecules like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide offers insights into their structural and electronic properties, vital for the development of new compounds (Murthy et al., 2018).
Synthesis of Novel Derivatives for Pharmacological Analysis
- Novel benzenesulfonamide derivatives are synthesized and evaluated for pharmacological properties such as antitumor and antifungal activities. These studies highlight the potential of sulfonamide compounds in drug development (Fahim & Shalaby, 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-6-7-11(2)14(8-10)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQUMDOBRJJVEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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